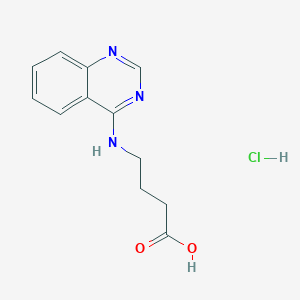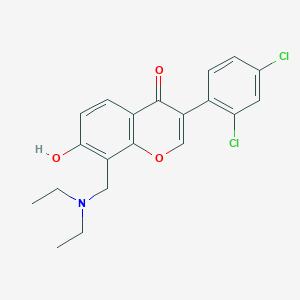
C20H19Cl2NO3
Vue d'ensemble
Description
The compound with the molecular formula C20H19Cl2NO3 3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one . This yellow crystalline solid is widely used in pharmaceutical research and development due to its potent anti-inflammatory and analgesic properties . It plays a crucial role in the treatment of various inflammatory conditions and pain management.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one typically involves the following steps:
Formation of the cyclohexenone core: This can be achieved through a Claisen condensation reaction between an appropriate ketone and ester.
Introduction of the dichloroanilino group: This step involves the nucleophilic substitution reaction of 3,5-dichloroaniline with the cyclohexenone core.
Attachment of the dimethoxyphenyl group: This is usually done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding cyclohexanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichloroanilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, cyclohexanol derivatives, and substituted anilines.
Applications De Recherche Scientifique
3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its anti-inflammatory properties make it a valuable tool in studying inflammatory pathways.
Medicine: It is investigated for its potential use in developing new analgesic and anti-inflammatory drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. It targets molecular pathways that lead to the production of pro-inflammatory mediators, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
3-(3,5-dichloroanilino)-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one: is unique due to its specific substitution pattern on the cyclohexenone core. Similar compounds include:
- 3-(3,5-dichloroanilino)-2-cyclohexen-1-one
- 5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one
These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c1-3-23(4-2)10-15-18(24)8-7-14-19(25)16(11-26-20(14)15)13-6-5-12(21)9-17(13)22/h5-9,11,24H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMLHVMDHJCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name)](/img/structure/B7737890.png)
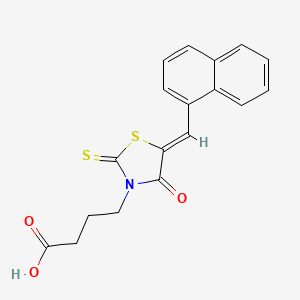
![2-(4-tert-butylphenoxy)-N-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7737897.png)
![2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide](/img/structure/B7737913.png)
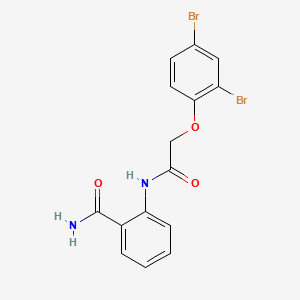

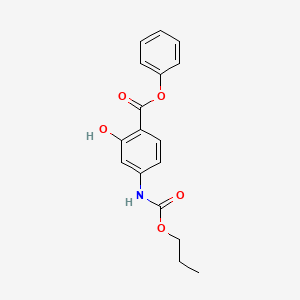
![2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}butanoic acid](/img/structure/B7737933.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B7737940.png)
![2-[(5Z)-4-oxo-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7737944.png)
![(Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7737948.png)
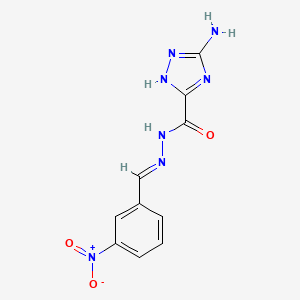
![3-(4-Chloro-phenyl)-8-[(diisobutylamino)-methyl]-7-hydroxy-chromen-4-one](/img/structure/B7737966.png)
